An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile
An In-depth Technical Guide to 4-Amino-2-methylpyrimidine-5-carbonitrile
Executive Summary: This document provides a comprehensive technical overview of 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS No. 698-29-3), a key heterocyclic building block in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, established synthesis methodologies, critical applications, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.
A Note on the Topic Specification
Initial searches for "4-Amino-2-ethyl pyrimidine-5-carbonitrile" did not yield a specific CAS number or substantial technical data. However, extensive information is available for the closely related and widely used analog, 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS: 698-29-3) . This guide will focus on this well-documented compound, assuming it to be the intended subject of interest for research and development professionals.
Core Compound Identification and Properties
4-Amino-2-methylpyrimidine-5-carbonitrile is a substituted pyrimidine that serves as a crucial scaffold in the synthesis of complex organic molecules. The pyrimidine ring is a privileged structure in medicinal chemistry, being a core component of nucleobases and numerous therapeutic agents.[1][2] The strategic placement of amino, methyl, and cyano groups on this scaffold provides multiple reaction sites for further functionalization.
Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 698-29-3 | [1][3][4][5] |
| Molecular Formula | C₆H₆N₄ | [3] |
| Molecular Weight | 134.14 g/mol | [3][6] |
| IUPAC Name | 4-amino-2-methylpyrimidine-5-carbonitrile | [2] |
| Synonyms | 2-Methyl-4-amino-5-cyanopyrimidine, 4-Amino-5-cyano-2-methylpyrimidine | [3] |
| InChI Key | YBPNIILOUYAGIF-UHFFFAOYSA-N | [2][3] |
| SMILES | CC1=NC=C(C(=N1)N)C#N | [2] |
Physicochemical Properties
Understanding the physical and chemical properties is paramount for its application in synthesis, formulation, and biological assays.
| Property | Value | Source |
| Appearance | Pale yellow powder/solid | [3] |
| Melting Point | 249 °C | [3] |
| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in DMSO, ethanol, and methanol. | [1][3][4] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| pKa | Data not widely available; the amino group imparts basic character. | |
| XLogP3 | 0.5 | [3] |
Synthesis Methodologies: Constructing the Pyrimidine Core
The synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile is primarily achieved through the condensation of an amidine with a suitable three-carbon precursor containing a nitrile group. This approach is efficient and adaptable for large-scale production.[2]
Principle of Synthesis: Amidine Condensation
The most prevalent synthetic route involves the reaction of acetamidine hydrochloride with a malononitrile derivative. This is a classic example of pyrimidine ring formation, where the amidine provides the N1-C2-N3 fragment of the ring system.
A common three-carbon synthon is ethoxymethylenemalononitrile (EMMN) . The reaction proceeds via a nucleophilic attack, cyclization, and subsequent elimination of ethanol to form the stable aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis via condensation.
Detailed Experimental Protocol
This protocol is a representative example adapted from established methodologies for synthesizing analogous pyrimidine structures.[2][7]
Objective: To synthesize 4-Amino-2-methylpyrimidine-5-carbonitrile.
Materials:
-
Acetamidine hydrochloride
-
Ethoxymethylenemalononitrile (EMMN)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous Ethanol (EtOH)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in anhydrous ethanol.
-
Amidine Formation: Add acetamidine hydrochloride to the solution and stir for 20-30 minutes to form the free base, acetamidine.
-
Condensation: Slowly add ethoxymethylenemalononitrile (EMMN) to the reaction mixture. Causality Insight: This slow addition controls the exothermic reaction and prevents the formation of side products.
-
Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and then wash with water to remove inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The expected IR spectrum will show characteristic peaks for the amino (N-H) and nitrile (C≡N) groups.
Applications in Research and Drug Development
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[2] 4-Amino-2-methylpyrimidine-5-carbonitrile is a particularly valuable intermediate due to its potential for derivatization at multiple positions.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the kinase active site. The amino group at the 4-position can act as a key hydrogen bond donor, while the nitrile group can be used as a chemical handle or to modulate electronic properties. Derivatives have been explored for their potential to inhibit enzymes like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial targets in oncology.[2]
Caption: Derivatization pathways and resulting applications.
Intermediate in Vitamin B1 Synthesis
A significant industrial application of this compound is its role as a precursor in the synthesis of Thiamine (Vitamin B1).[2] The nitrile group can be selectively reduced to an aminomethyl group (-CH₂NH₂) using catalytic hydrogenation (e.g., with Raney nickel).[2] This resulting intermediate, 4-amino-5-aminomethyl-2-methylpyrimidine, is a key fragment that is subsequently coupled with a thiazole component to complete the thiamine structure.
Antimicrobial and Antiviral Research
The structural versatility of the pyrimidine ring allows for the creation of large libraries of compounds for screening against various pathogens.[2] Scientists have investigated derivatives of 4-Amino-2-methylpyrimidine-5-carbonitrile for a range of pharmacological activities, including potential antimicrobial, anticancer, and antiviral properties.[2]
Safety, Handling, and Storage
Proper handling of all chemical reagents is critical for laboratory safety.
Hazard Identification (GHS Classification)
Based on available safety data sheets, the compound is classified as follows:
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.[4][6]
-
P270: Do not eat, drink or smoke when using this product.[4][6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4][6]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Avoid generating dust. If dust formation is likely, a NIOSH-approved respirator may be necessary.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3) is a high-value chemical intermediate with a proven track record in both academic research and industrial synthesis. Its straightforward preparation, coupled with the reactivity of its functional groups, makes it an ideal starting point for developing novel kinase inhibitors, synthesizing essential vitamins, and exploring new therapeutic agents. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is essential for any scientist or researcher looking to leverage its potential in their work.
References
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc . Available at: [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences . Available at: [Link]
-
XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 698-29-3 Name: 4-amino-2-methylpyrimidine-5-carbonitrile - 杭州智化科技有限公司 . Available at: [Link]
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